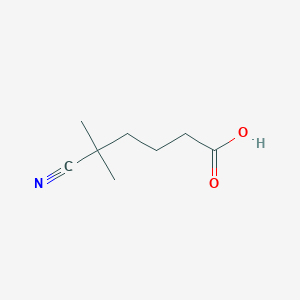
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as THP-TFM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological properties.
Mecanismo De Acción
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission in the brain. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. It also exhibits anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, it has been found to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide is its ability to enhance the binding of GABA to the receptor without causing sedation or other adverse effects associated with benzodiazepines. This makes it a potential candidate for the development of new anxiolytics and hypnotics. However, the limitations of this compound include its low potency and selectivity for the GABA receptor, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide. One of the potential areas of study is the development of more potent and selective positive allosteric modulators of the GABA receptor. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, the development of new formulations and delivery methods for this compound may also be explored to improve its pharmacokinetic properties.
Métodos De Síntesis
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of 2-bromo-1-(thiophen-2-yl)propan-1-one with piperidine, followed by the reduction of the resulting ketone using sodium borohydride. The final step involves the reaction of the resulting amine with trifluoromethyl isocyanate to obtain this compound.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-2-10(11-4-3-9-22-11)18-12(20)19-7-5-13(21,6-8-19)14(15,16)17/h3-4,9-10,21H,2,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCGJLCASHSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)

